Thiomorpholine-3-thione
CAS No.: 21009-58-5
Cat. No.: VC4091778
Molecular Formula: C4H7NS2
Molecular Weight: 133.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21009-58-5 |
|---|---|
| Molecular Formula | C4H7NS2 |
| Molecular Weight | 133.2 g/mol |
| IUPAC Name | thiomorpholine-3-thione |
| Standard InChI | InChI=1S/C4H7NS2/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6) |
| Standard InChI Key | CAQSLXADSMAWHL-UHFFFAOYSA-N |
| SMILES | C1CSCC(=S)N1 |
| Canonical SMILES | C1CSCC(=S)N1 |
Introduction
Structural and Molecular Characteristics
Thiomorpholine-3-thione belongs to the thiomorpholine family, which comprises saturated six-membered rings containing one sulfur atom. The thione group at the 3-position distinguishes it from its oxygenated analog, thiomorpholin-3-one (C₄H₇NOS), where the carbonyl (C=O) group replaces the thione . The molecular structure of thiomorpholine-3-thione is pivotal to its reactivity, as the sulfur atoms in both the ring and thione group serve as potential donor sites for metal coordination.
Table 1: Comparative molecular properties of thiomorpholine-3-thione and thiomorpholin-3-one
The presence of the thione group enhances the compound’s ability to form stable metal complexes, as demonstrated in studies involving chromium(III) halides .
Synthesis and Preparation
Thiomorpholine-3-thione is typically synthesized via thionation reactions, where oxygen atoms in precursor compounds are replaced with sulfur. For example, thiomorpholin-3-one can be converted to the thione derivative using phosphorus pentasulfide (P₂S₅), a common thionating agent. While explicit synthetic protocols for thiomorpholine-3-thione are scarce in the literature, analogous methods for related thiones provide a plausible pathway .
In a seminal study, chromium(III) complexes of thiomorpholine-3-thione were prepared by reacting CrX₃·nH₂O (X = Cl, Br, I) with the ligand in ethanol under reflux conditions . The reaction mechanism involves the thione sulfur coordinating to the metal center, forming complexes such as [Cr(C₄H₇NS₂)₃X₃]. These complexes were characterized using vibrational spectroscopy, magnetism measurements, and electronic absorption spectra .
Chemical and Physical Properties
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Thermal Stability: The chromium(III) complexes decompose at elevated temperatures, releasing sulfur oxides and carbon monoxide .
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Solubility: The ligand is likely soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), given its use in coordination chemistry .
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Spectroscopic Features: Infrared (IR) spectra of thiomorpholine-3-thione complexes exhibit characteristic ν(C=S) stretches near 1100 cm⁻¹, confirming thione participation in bonding .
Coordination Chemistry and Metal Complexes
Thiomorpholine-3-thione’s primary application lies in its role as a ligand for transition metals. A landmark study by Gupta et al. (1974) investigated its complexes with chromium(III) halides :
Key Findings:
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Binding Mode: The thione sulfur atom serves as the primary donor site, forming monodentate complexes with Cr(III).
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Complex Geometry: Hexacoordinate chromium centers were observed, with three thiomorpholine-3-thione ligands and three halide ions completing the octahedral geometry .
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Magnetic Properties: Magnetic moments (μeff) of 3.70–3.90 BM indicated high-spin d³ configurations, consistent with Cr(III) complexes .
Table 2: Spectroscopic parameters for [Cr(C₄H₇NS₂)₃X₃] complexes
| Parameter | CrCl₃ Complex | CrBr₃ Complex | CrI₃ Complex |
|---|---|---|---|
| ν(Cr-S) (cm⁻¹) | 315 | 308 | 295 |
| μeff (BM) | 3.85 | 3.78 | 3.72 |
| Λₘ (S cm² mol⁻¹) | 15.2 | 14.8 | 14.1 |
These complexes exhibit distinct electronic absorption bands in the visible region, attributed to d-d transitions and ligand-to-metal charge transfer (LMCT) .
Future Research Directions
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Synthetic Optimization: Developing scalable, high-yield synthesis methods for thiomorpholine-3-thione.
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Expanded Coordination Studies: Exploring complexes with other transition metals (e.g., Fe, Cu) for catalytic applications.
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Biological Screening: Evaluating the compound’s pharmacokinetic and toxicological profiles for medicinal potential.
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